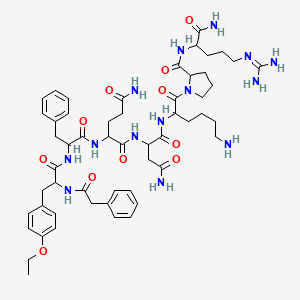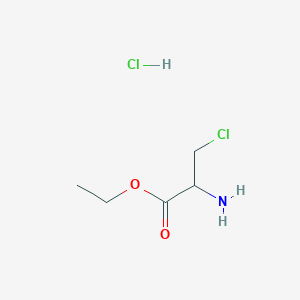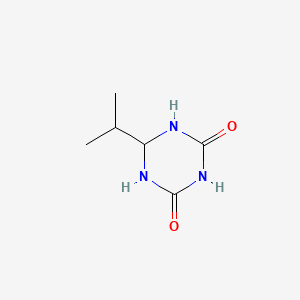
4-Amino-2-(2-aminoethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-aminoethyl)butanoic acid is an organic compound with the molecular formula C6H15N2O2. It is a derivative of butanoic acid and contains two amino groups, making it a diamino acid. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-aminoethyl)butanoic acid typically involves the reaction of butanoic acid derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-(2-aminoethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-Amino-2-(2-aminoethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-aminoethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The pathways involved may include amino acid metabolism and neurotransmitter synthesis.
Comparaison Avec Des Composés Similaires
4-Aminobutanoic acid:
2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: A compound with similar structural features but different functional groups.
Uniqueness: 4-Amino-2-(2-aminoethyl)butanoic acid is unique due to its dual amino groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4-amino-2-(2-aminoethyl)butanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-5(2-4-8)6(9)10/h5H,1-4,7-8H2,(H,9,10) |
Clé InChI |
ZEDMWCZZMFUPFY-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(CCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)


![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)



![6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B12121431.png)
